N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
説明
特性
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O6S/c1-27-14(28-2)7-19-16(23)17(24)20-15-12-8-29(25,26)9-13(12)21-22(15)11-5-3-10(18)4-6-11/h3-6,14H,7-9H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXBFHJZUHITPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of pyrazoline derivatives, which are known to exhibit a wide range of biological activities. .
Mode of Action
Pyrazoline derivatives are known for their diverse biological and pharmacological activities. They can interact with various enzymes and receptors in the body, leading to changes in cellular processes. .
生物活性
N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 426.4 g/mol. Its structure features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉FN₄O₆S |
| Molecular Weight | 426.4 g/mol |
| CAS Number | 899961-86-5 |
Anticancer Properties
Research indicates that compounds similar to N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide exhibit significant anticancer properties. For instance, thieno[3,4-c]pyrazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies suggest that the compound may modulate key signaling pathways involved in cell growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains. The mechanism of action appears to involve disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
The biological activity of N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is hypothesized to involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression.
- Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Cancer Cell Lines : A recent study assessed the efficacy of thieno[3,4-c]pyrazole derivatives in inhibiting the growth of breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours.
- Results Summary :
- IC50 value: 12 µM
- Mechanism: Induction of apoptosis confirmed via flow cytometry.
- Results Summary :
-
Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains.
- Results Summary :
- Zone of inhibition: 15 mm for S. aureus; 12 mm for E. coli.
- Suggested mechanism involves disruption of cell membrane integrity.
- Results Summary :
類似化合物との比較
Key Structural and Functional Differences
Substituent Effects on Solubility
- The target compound’s 2,2-dimethoxyethyl group provides two ether oxygen atoms, likely improving aqueous solubility compared to the 3-methoxypropyl analog (one oxygen).
- The 2-hydroxyethyl analog introduces a polar hydroxyl group, which could enhance binding affinity via hydrogen bonding but reduce membrane permeability.
The thiazolo-triazol derivative replaces the thienopyrazol core with a fused thiazole-triazole system, which may confer distinct pharmacokinetic properties.
Steric and Electronic Considerations The 4-methoxybenzyl group in adds steric bulk, possibly hindering interactions with narrow binding pockets. The sulfone moiety (common to all thienopyrazol derivatives) contributes to oxidative stability and resistance to metabolic degradation.
Hypothesized Pharmacological Implications
While the evidence lacks explicit bioactivity data, structural trends suggest:
- Fluorine Substitution: The 4-fluorophenyl group in the target compound and may enhance lipophilicity and bioavailability compared to non-fluorinated analogs.
- Oxygen-Rich Chains : The dimethoxyethyl group in the target compound could improve solubility over less-oxygenated analogs, aiding in drug delivery.
- Heterocycle Diversity : The thiazolo-triazol derivative demonstrates how core modifications can redirect biological activity, though specific targets remain unconfirmed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
